molecular formula C15H12N2O3S2 B2770931 5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide CAS No. 1448034-49-8

5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide

Cat. No. B2770931
CAS RN: 1448034-49-8
M. Wt: 332.39
InChI Key: NRMRTSKCIZNDLE-UHFFFAOYSA-N
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Description

“5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide” is a complex organic compound that contains a thiophene nucleus . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The molecular structure of “5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide” would be a complex arrangement of these basic structures.


Chemical Reactions Analysis

Thiophene derivatives show high reactivity in various chemical reactions . For instance, [3+2] cycloaddition reaction of certain thiophene derivatives with alkyne moiety and regioselective cycloisomerization can lead to new thiophenes in good to excellent yields .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide” would depend on its specific molecular structure.

Scientific Research Applications

Anti-Inflammatory Activity: Certain thiophene-containing compounds demonstrate anti-inflammatory effects. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea has been studied as an anti-inflammatory agent .

Anti-Cancer Potential: Thiophene-based molecules have shown promise as anti-cancer agents. Researchers continue to explore their potential in inhibiting cancer cell growth and metastasis.

Anti-Fungal Properties: Thiophene derivatives exhibit antifungal activity. For example, Tioconazole, a commercially available drug, contains a thiophene nucleus and is used to treat fungal infections.

Kinase Inhibition: Some thiophene compounds act as kinase inhibitors, which play a crucial role in regulating cellular processes. These inhibitors are investigated for their potential in treating various diseases.

Conclusion

The synthesis and characterization of novel thiophene moieties continue to be an exciting area of research. As we explore new structural prototypes, we uncover compounds with diverse applications, from medicine to materials. Keep an eye on this intriguing class of molecules as scientists uncover even more exciting possibilities

Future Directions

Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “5-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)isoxazole-4-carboxamide”, with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-9-11(8-17-20-9)15(19)16-7-10-4-5-13(22-10)14(18)12-3-2-6-21-12/h2-6,8H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMRTSKCIZNDLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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